N-Biotinyl D-erythro-Sphingosine-1-phosphate

Vue d'ensemble

Description

N-Biotinyl D-erythro-Sphingosine-1-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₅₂N₃O₇PS and its molecular weight is 605.77. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of N-Biotinyl D-erythro-Sphingosine-1-phosphate (S1P) is the sphingosine-1-phosphate receptor (S1P1) . This receptor is a G-protein-coupled receptor that plays a crucial role in regulating cell survival and apoptosis .

Mode of Action

S1P interacts with its target, the S1P1 receptor, to regulate cell survival and apoptosis. It has been shown that the expression of S1P1 can render cells resistant to apoptosis following growth factor withdrawal . This resistance to apoptosis is associated with an attenuated accumulation of the pro-apoptotic BH3-only protein Bim .

Biochemical Pathways

S1P affects several biochemical pathways. One of the key pathways influenced by S1P is the extracellular signal-regulated kinase (ERK) pathway . S1P1-mediated suppression of Bim accumulation is reversed by blockade of ERK activation . Another pathway influenced by S1P is the phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC) pathway . S1P1-mediated inhibition of caspase-3 cleavage is reversed by inhibition of PI3K and PKC .

Pharmacokinetics

It is known that s1p is a bioactive lipid that is produced in large quantities by several cell types . It is also known that S1P is soluble in methanol or 100% ethanol .

Result of Action

The interaction of S1P with its targets results in several molecular and cellular effects. For instance, S1P1-mediated suppression of Bim and activation of Mcl-1 can lead to resistance to apoptosis . This means that cells expressing S1P1 can survive even in the absence of growth factors .

Action Environment

The action, efficacy, and stability of S1P can be influenced by various environmental factors. For instance, the presence of growth factors can affect the ability of S1P to suppress apoptosis . .

Analyse Biochimique

Biochemical Properties

N-Biotinyl D-erythro-Sphingosine-1-phosphate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Activité Biologique

N-Biotinyl D-erythro-Sphingosine-1-phosphate (S1P-biotin) is a biotinylated analog of sphingosine-1-phosphate (S1P), a bioactive lipid that plays a crucial role in various biological processes, including cell survival, proliferation, and migration. This article explores the biological activity of S1P-biotin, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.

Overview of Sphingosine-1-phosphate

S1P is produced by the phosphorylation of sphingosine through the action of sphingosine kinases (SPHK1 and SPHK2). It exerts its effects primarily through five G-protein-coupled receptors (S1PR1–5), which are involved in diverse cellular functions:

- Cell Survival : S1P promotes cell survival by activating anti-apoptotic pathways and inhibiting pro-apoptotic factors.

- Cell Migration and Proliferation : It enhances cell motility and proliferation, particularly in endothelial cells and cancer cells.

- Vascular Development : S1P is critical for angiogenesis and vascular stability.

Receptor Activation

The interaction between S1P and its receptors triggers several intracellular signaling pathways:

- ERK Pathway : Activation of S1PRs leads to the phosphorylation of extracellular signal-regulated kinases (ERK), which promotes cell survival by enhancing the expression of anti-apoptotic proteins such as Mcl-1 and reducing levels of pro-apoptotic proteins like Bim .

- PI3K/Akt Pathway : S1P signaling also activates the phosphoinositide 3-kinase (PI3K)/Akt pathway, further promoting cell survival and proliferation .

Non-receptor Mediated Effects

In addition to receptor-mediated signaling, S1P can also function as an intracellular mediator. It influences calcium homeostasis and cytoskeletal remodeling, which are essential for various cellular responses, including migration and adhesion .

Cell Survival

Research indicates that S1P enhances cell survival in various contexts. For instance, studies have shown that S1P receptor activation correlates with increased survival rates in cancer cells, particularly in breast cancer tissues where S1PR expression is linked to enhanced ERK pathway activation .

Metabolic Regulation

S1P has been shown to modulate glucose uptake in red blood cells (RBCs). In hyperglycemic conditions, S1P protects RBCs against lipid peroxidation by activating metabolic pathways such as the pentose phosphate pathway . This regulation is crucial for maintaining cellular homeostasis under stress conditions.

Angiogenesis

S1P plays a pivotal role in angiogenesis. It promotes endothelial cell migration and tube formation through the activation of signaling pathways that enhance vascular endothelial growth factor receptor (VEGFR) signaling . This effect is particularly significant in tumor microenvironments where angiogenesis supports tumor growth.

Cancer Research

A notable study demonstrated that S1P receptor 1 (S1PR1) enhances tumor growth by amplifying VEGFR-mediated angiogenic signaling. Inhibition of this pathway resulted in reduced tumor progression in animal models . This finding highlights the potential for targeting S1PRs in cancer therapy.

Neurological Disorders

In models of Niemann-Pick type C disease, alterations in S1P metabolism were observed. Treatment with S1P analogs showed promise in modulating disease progression by restoring normal sphingolipid levels in the brain .

Tables Summarizing Key Findings

Applications De Recherche Scientifique

Molecular Biology and Biochemistry

Biotinylation for Protein Studies

N-Biotinyl D-erythro-Sphingosine-1-phosphate is primarily utilized in molecular biology for the biotinylation of proteins. The biotin moiety allows for easy purification and detection of sphingosine-1-phosphate binding proteins through avidin or streptavidin-based methods. This application is crucial for studying protein interactions and signaling pathways involving sphingosine-1-phosphate, which is known to influence various cellular functions such as proliferation, migration, and survival .

Cell Signaling Pathways

Sphingosine-1-phosphate is involved in several signaling pathways, particularly those mediated by its receptors (S1P receptors). The application of this compound can help elucidate the mechanisms by which sphingosine-1-phosphate influences cellular responses. For instance, studies have shown that sphingosine-1-phosphate promotes endothelial cell barrier function and regulates immune cell trafficking, which are critical processes in inflammation and cancer .

Cancer Research

Role in Tumor Progression

Research indicates that sphingosine-1-phosphate acts as a pro-tumorigenic factor, promoting tumor growth and metastasis. The use of this compound in cancer studies allows researchers to investigate the specific interactions between sphingosine-1-phosphate and cancer-associated proteins, providing insights into how this lipid mediator contributes to tumor biology. For example, it has been shown that sphingosine-1-phosphate can enhance the expression of genes involved in angiogenesis and cell migration .

Therapeutic Targeting

Given its role in cancer progression, sphingosine-1-phosphate receptors have emerged as potential therapeutic targets. The application of this compound in drug development could facilitate the identification of new compounds that modulate sphingosine-1-phosphate signaling pathways, thereby offering novel strategies for cancer treatment .

Immunology

Regulation of Immune Responses

this compound has applications in immunological research due to its involvement in immune cell migration and activation. Sphingosine-1-phosphate is known to regulate the trafficking of lymphocytes and other immune cells, making it a key player in both adaptive and innate immunity. Studies utilizing this compound can help clarify its role in diseases characterized by immune dysregulation, such as autoimmune disorders .

Inflammation Studies

The compound can also be used to study the effects of sphingosine-1-phosphate on inflammatory responses. By examining how this compound interacts with immune cells during inflammation, researchers can gain insights into potential therapeutic interventions for inflammatory diseases .

Neurobiology

Neuroprotective Effects

Sphingosine-1-phosphate has been shown to have neuroprotective properties, particularly in models of neurodegenerative diseases. The application of this compound can aid in understanding the mechanisms underlying these protective effects and potentially lead to new treatments for conditions such as multiple sclerosis .

Case Studies

Propriétés

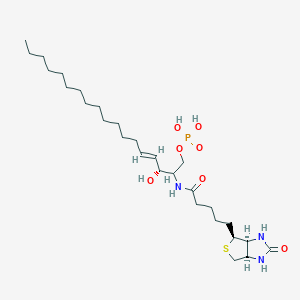

IUPAC Name |

[(E,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N3O7PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24(32)22(20-38-39(35,36)37)29-26(33)19-16-15-18-25-27-23(21-40-25)30-28(34)31-27/h14,17,22-25,27,32H,2-13,15-16,18-21H2,1H3,(H,29,33)(H2,30,31,34)(H2,35,36,37)/b17-14+/t22?,23-,24+,25-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVSZTHGPGQBCL-KNRYMFASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H](C(COP(=O)(O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N3O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747154 | |

| Record name | (3R,4E)-3-Hydroxy-2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093733-24-4 | |

| Record name | (3R,4E)-3-Hydroxy-2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.